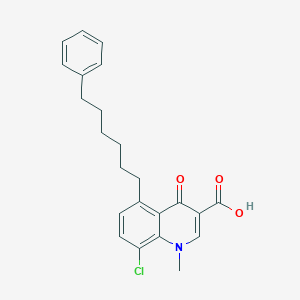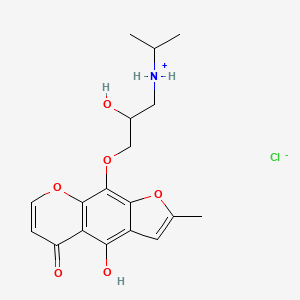![molecular formula C14H11BrS B14678570 1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene CAS No. 32228-17-4](/img/structure/B14678570.png)
1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene is an organic compound that features a bromine atom, a phenylethenyl group, and a sulfanyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene typically involves the following steps:
Formation of Phenylethenyl Group: The phenylethenyl group can be introduced via a Heck reaction, where a palladium catalyst facilitates the coupling of a halogenated benzene derivative with a styrene derivative.
Introduction of Sulfanyl Group: The sulfanyl group can be added through a nucleophilic substitution reaction, where a thiol (R-SH) reacts with the brominated benzene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: H₂, palladium catalyst
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Phenylethyl derivatives
Substitution: Amino, thio, or alkoxy derivatives
Aplicaciones Científicas De Investigación
1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene involves its interaction with specific molecular targets and pathways:
Electrophilic Aromatic Substitution: The bromine atom can participate in electrophilic aromatic substitution reactions, where it is replaced by other electrophiles.
Nucleophilic Substitution: The sulfanyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The phenylethenyl group can be oxidized or reduced, altering the compound’s chemical properties and biological activity.
Comparación Con Compuestos Similares
1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene can be compared with other similar compounds:
1-bromo-4-ethynylbenzene: Similar in structure but contains an ethynyl group instead of a phenylethenyl group.
1-bromo-4-(2-phenylethyl)benzene: Contains a phenylethyl group instead of a phenylethenyl group.
1-bromo-4-[(E)-2-(4-methylphenyl)ethenyl]benzene: Contains a methyl-substituted phenylethenyl group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Propiedades
Número CAS |
32228-17-4 |
|---|---|
Fórmula molecular |
C14H11BrS |
Peso molecular |
291.21 g/mol |
Nombre IUPAC |
1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene |
InChI |
InChI=1S/C14H11BrS/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h1-11H/b11-10+ |
Clave InChI |
FKKUQAZEUNGNJC-ZHACJKMWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/SC2=CC=C(C=C2)Br |
SMILES canónico |
C1=CC=C(C=C1)C=CSC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate](/img/structure/B14678508.png)
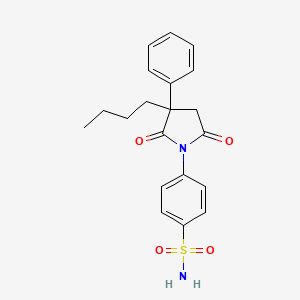
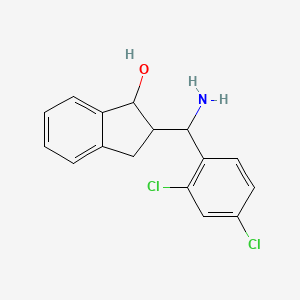
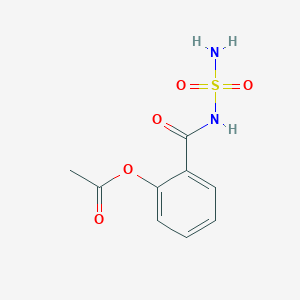
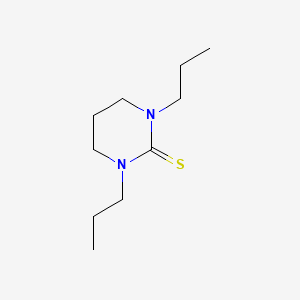
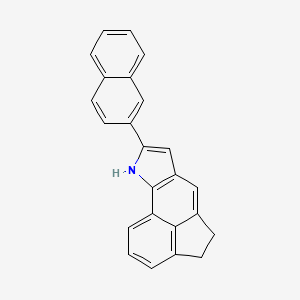
![4-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14678555.png)
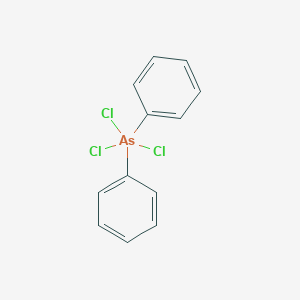
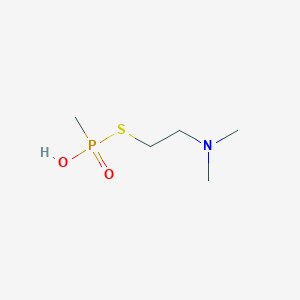

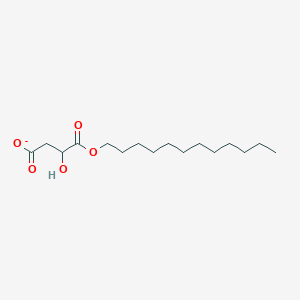
![(NE)-N-[(2-hydroxyphenyl)methylidene]benzenesulfonamide](/img/structure/B14678576.png)
